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Compound of Interest

Compound Name: Demethylluvangetin

Cat. No.: B1163743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Demethylluvangetin, a naturally occurring angular pyranocoumarin, has garnered significant

interest in the scientific community for its potential therapeutic properties, including anticancer

and anti-inflammatory activities. This guide provides a comparative analysis of

demethylluvangetin analogs, focusing on their structure-activity relationships (SAR). The

information presented herein is intended to aid researchers in the design and development of

novel therapeutic agents based on the pyranocoumarin scaffold.

Comparative Analysis of Biological Activities
The biological activities of demethylluvangetin and its analogs are primarily evaluated through

cytotoxicity assays against various cancer cell lines and anti-inflammatory assays. The

following tables summarize the quantitative data from key studies, highlighting the impact of

structural modifications on their potency.

Anticancer Activity
The cytotoxic effects of pyranocoumarin derivatives are often assessed using the MTT assay,

which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key

parameter for comparing the cytotoxic potential of these compounds.
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A study on 4-methylcoumarin derivatives revealed that the presence of dihydroxy groups at the

7 and 8 positions, coupled with an alkyl chain at the C3 position, significantly enhances

cytotoxic activity.[1][2] For instance, a derivative with an n-decyl chain at C3 demonstrated

potent activity against K562, LS180, and MCF-7 cancer cell lines.[1]

Table 1: Cytotoxicity of 4-Methylcoumarin Derivatives against Various Cancer Cell Lines[1]

Compound
ID

3-
Substituent

7,8-
Substituent

K562 IC50
(µM)

LS180 IC50
(µM)

MCF-7 IC50
(µM)

1 H Dihydroxy >100 >100 >100

11 n-Decyl Dihydroxy 42.4 25.2 25.1

27 Bromomethyl 7-Hydroxy 45.8 32.7 38.9

Lower IC50 values indicate higher cytotoxic activity.

Another study on robustic acid derivatives, which are linear pyranocoumarins, demonstrated

that acyloxy substitutions at the 4-position can lead to potent and selective anticancer activity

against the HL-60 leukemia cell line.[3][4]

Table 2: Cytotoxicity of 4-Acyloxy Robustic Acid Derivatives against HL-60 Cancer Cells[3][4]

Compound ID 4-Acyloxy Substituent HL-60 IC50 (µM)

2d 4-Chlorobenzoyl 21.04 ± 0.43

2g 4-Nitrobenzoyl 16.63 ± 0.12

2i 3,5-Dinitrobenzoyl 16.38 ± 0.27

Cisplatin (Positive Control) 14.23 ± 0.56

CPT (Positive Control) 12.25 ± 1.06

Lower IC50 values indicate higher cytotoxic activity.

Anti-inflammatory Activity
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The anti-inflammatory potential of pyranocoumarin derivatives is often evaluated by their ability

to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage

cells.

A study investigating various pyranocoumarin derivatives identified a compound that

significantly inhibited NO production in a concentration-dependent manner in RAW264.7

macrophages.[5][6][7]

Table 3: Inhibitory Effect of a Pyranocoumarin Derivative on Nitric Oxide Production[5]

Compound Concentration (µM) NO Production Inhibition (%)

20 ~20%

40 ~50%

80 ~80%

Higher inhibition percentage indicates greater anti-inflammatory activity.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[8][9][10][11]

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(demethylluvangetin analogs) and a vehicle control. Incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants

using the Griess reagent.[5][12][13][14]

Cell Seeding and Stimulation: Seed RAW264.7 macrophage cells in a 96-well plate and

incubate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours,

followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO

production.

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1%

sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride in water.

Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a new

96-well plate.

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the

absorbance at 540 nm.

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in

the samples. Calculate the percentage of NO inhibition compared to the LPS-treated control

group.

Signaling Pathways and Mechanisms of Action
Pyranocoumarins exert their biological effects through the modulation of various signaling

pathways. The anticancer and anti-inflammatory activities of these compounds are often linked

to the induction of apoptosis, cell cycle arrest, and the inhibition of pro-inflammatory mediators.
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Anticancer Mechanism
The anticancer effects of many coumarin derivatives are attributed to their ability to induce

apoptosis (programmed cell death) and cause cell cycle arrest.[15] These processes are often

mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR

pathway and the MAPK pathway.[16]
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Anticancer mechanism of pyranocoumarins.

Anti-inflammatory Mechanism
The anti-inflammatory properties of pyranocoumarins are largely due to their ability to suppress

the production of pro-inflammatory mediators. This is often achieved by inhibiting key signaling

pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B

(NF-κB) pathways in macrophages.[5][7]
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Anti-inflammatory mechanism of pyranocoumarins.

Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of

demethylluvangetin analogs involves several key steps, from chemical synthesis to biological

evaluation.
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Workflow for SAR studies of analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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